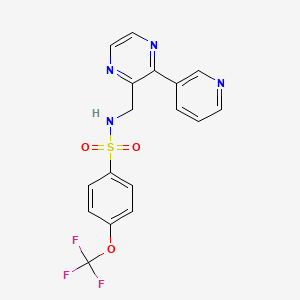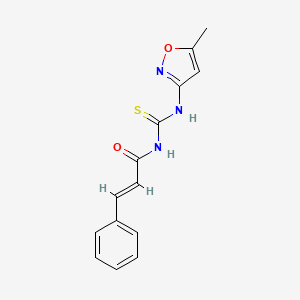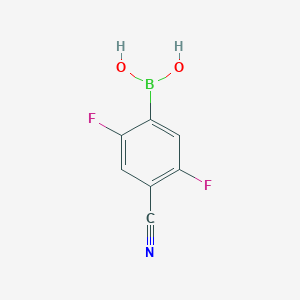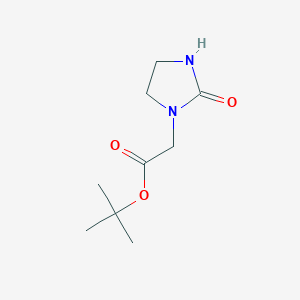
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the pyridinyl and pyrazinyl groups, which are common in many drug molecules .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the condensation of sulfonamides with aldehydes or ketones. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine . Similar synthetic strategies could be applied to synthesize the compound , with appropriate modifications to incorporate the trifluoromethoxy and pyrazinyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, as well as by single-crystal X-ray diffraction . These techniques can provide detailed information about the functional groups, bond lengths, angles, and overall geometry of the molecule. The presence of the pyridinyl and pyrazinyl groups in the compound would likely contribute to its planarity and potential for π-π interactions, which could be confirmed by such analyses.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including condensation, substitution, and redox reactions. The reactivity of the compound would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating pyridinyl and pyrazinyl groups. These substituents could affect the compound's ability to act as a nucleophile or electrophile in reactions with other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods and confirmed by experimental data. The ADMET properties, which are crucial for assessing the pharmacokinetic profile of a compound, can be calculated using tools like Swiss ADME . The presence of the trifluoromethoxy group could enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives similar to N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have been extensively studied, highlighting their potential in medicinal chemistry. For instance, a study detailed the synthesis of celecoxib derivatives showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, without causing significant tissue damage in liver, kidney, colon, and brain, which underscores the versatility of sulfonamide compounds in therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Another research avenue explores the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. These compounds have been evaluated for their in vitro antibacterial and antifungal activities against pathogenic bacterial strains and fungal yeasts, showing the compound's relevance in addressing antimicrobial resistance (Navneet Chandak et al., 2013).
Anticancer Properties
The anticancer activities of similar compounds have also been investigated, with one study synthesizing novel sulfonamides and evaluating their potential against human tumor breast cell lines. These studies indicate promising avenues for the development of new anticancer therapies (M. Ghorab et al., 2014).
Metal Coordination and Structural Analysis
Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide has shown their potential as ligands for metal coordination, with implications for the development of novel materials and catalysis processes. These studies provide insights into the molecular and supramolecular structures of such compounds, furthering our understanding of their chemical properties and potential applications (Danielle L Jacobs et al., 2013).
Propriétés
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c18-17(19,20)27-13-3-5-14(6-4-13)28(25,26)24-11-15-16(23-9-8-22-15)12-2-1-7-21-10-12/h1-10,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUJHRVTRMRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)